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Compound of Interest

1-(Chloromethyl)-2,3-
Compound Name:
dimethylbenzene

Cat. No.: B077728

An In-depth Technical Guide to 1-(Chloromethyl)-2,3-dimethylbenzene

Introduction

1-(Chloromethyl)-2,3-dimethylbenzene, also commonly known as 2,3-dimethylbenzyl
chloride, is a substituted aromatic hydrocarbon of significant interest in synthetic organic
chemistry. As a member of the benzyl halide family, its chemical behavior is dominated by the
reactive chloromethyl group attached to the o-xylene backbone. This reactivity makes it a
versatile intermediate and building block for the synthesis of more complex molecules, finding
applications in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] For
researchers and drug development professionals, a thorough understanding of this
compound's properties is essential for its effective and safe utilization in synthetic strategies,
enabling the precise introduction of the 2,3-dimethylbenzyl moiety to modulate a target
molecule's steric, electronic, and pharmacokinetic properties.

This guide provides a comprehensive technical overview of 1-(Chloromethyl)-2,3-
dimethylbenzene, consolidating its physical, chemical, and spectroscopic data. It further
details its core reactivity, a representative synthetic protocol, and critical safety guidelines,
grounded in established chemical principles to support advanced research and development.

Chemical Identity and Structural Characteristics
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The foundational step in utilizing any chemical reagent is confirming its identity. 1-

(Chloromethyl)-2,3-dimethylbenzene is unambiguously defined by its molecular structure and

associated identifiers.

Caption: Molecular Structure of 1-(Chloromethyl)-2,3-dimethylbenzene.

Table 1: Core Chemical Identifiers

Identifier Value Source
1-(chloromethyl)-2,3-

IUPAC Name . [3]
dimethylbenzene

Synonyms 2,3-Dimethylbenzyl chloride [3]
50449-64-4 (Note: PubChem

CAS Number lists multiple CAS numbers, [3]

including 13651-55-3)

Molecular Formula

CoH1:1ClI

[3]

Molecular Weight

154.63 g/mol

[3]

Canonical SMILES

CC1=C(C(=CC=C1)CCI)C

[3]

| INChiKey | CHMJJIHXWABUHA-UHFFFAOYSA-N |[3] |

Physical and Spectroscopic Properties

The physical state and spectroscopic signature of a compound are critical for practical

handling, reaction monitoring, and quality control.

Physical Properties

These properties dictate the conditions required for storage, handling, and reaction setup.

Table 2: Physical Characteristics
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Property Value Source(s)

Clear, colorless to light
Appearance . [4]
yellow liquid

Boiling Point 70°C at 5 mmHg [5]
Melting Point 33-35°C [5]
Density 1.033 g/cm3 (Predicted) [5]

| Solubility | Insoluble in water; miscible with alcohol, ether, and other organic solvents. [[6][7] |

Spectroscopic Profile: The Chemical Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure.
While specific spectra are proprietary, the expected features can be expertly predicted based

on the structure.

Table 3: Predicted Spectroscopic Data
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Technique Expected Features

Aromatic Protons (3H): Complex multiplet
signals expected in the ~7.0-7.3 ppm
region. The substitution pattern breaks
simple symmetry, leading to distinct
signals for each aromatic proton. Benzylic
Protons (-CHzCI, 2H): A sharp singlet

'H NMR around ~4.5-4.7 ppm. The chemical shift
is downfield due to the electronegative
chlorine atom. Methyl Protons (-CHs, 6H):
Two distinct singlets, each integrating to
3H, expected around ~2.2-2.4 ppm. Their
chemical environments are non-
equivalent.

Aromatic Carbons: Six distinct signals in the
~125-140 ppm range, confirming the lack of
symmetry in the benzene ring.[8] Benzylic
Carbon (-CH2CI): A signal around ~45-50 ppm.
Methyl Carbons (-CHs): Two distinct signals in

13C NMR

the aliphatic region, ~15-20 ppm.

C-H (Aromatic): Stretching vibrations just above
3000 cm~1 (~3030-3080 cm~1).[9] C-H (Alkyl):
Stretching vibrations just below 3000 cm~1
(~2850-2975 cm1).[9] C=C (Aromatic):
Characteristic ring stretching peaks around
1600 cm~1 and 1500 cm~1.[9] C-CI Stretch: A
signal in the fingerprint region, typically between
600-800 cm™1,

Infrared (IR)

| Mass Spec. (MS) | Molecular lon (M*): A peak at m/z 154.[3] The key diagnostic feature is the
M+2 isotope peak at m/z 156, with an intensity approximately one-third that of the M+* peak,
which is characteristic of a molecule containing a single chlorine atom. Primary Fragment: Loss
of a chlorine radical (+Cl) to form the stable 2,3-dimethylbenzyl carbocation at m/z 119. |
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Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(Chloromethyl)-2,3-dimethylbenzene stems from the high reactivity
of the benzylic chloride. This position is activated towards nucleophilic substitution because the
transition state and any carbocation intermediate are stabilized by resonance with the adjacent
aromatic ring.

Core Reactivity: Nucleophilic Substitution

The primary reaction pathway involves the displacement of the chloride ion by a wide range of
nucleophiles. This reaction can proceed through either an Snl or Sn2 mechanism, depending
on the nucleophile, solvent, and reaction conditions. This versatility allows for the facile
formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

G»(ChIoromethyl)-z,3-dimethylbenzene ~CN (Cyanide) R-O~ (Alkoxide)

Sl path Sn2 path
(loss of CI7) (direct attack by Nu-)

Mg (Grignard formation)

C-C bond C-Obq C-N bond C-Mg bond

///’ N > _
\\\ (Resonance Stabilized) //' »| Alkylated Products |«

Click to download full resolution via product page

Caption: Core reactivity pathways for 1-(Chloromethyl)-2,3-dimethylbenzene.

Applications in Drug Development

In medicinal chemistry, the 2,3-dimethylbenzyl group can be introduced to a lead compound to
probe structure-activity relationships (SAR). The steric bulk of the two adjacent methyl groups
can enforce specific conformations, improve binding selectivity, or block sites of metabolic
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degradation, thereby enhancing the compound's pharmacokinetic profile. Its use as a chemical
intermediate is widespread in the synthesis of various industrial chemicals, including pesticides
and dyes.[1][2]

Representative Synthesis Protocol

While various methods exist, a common and reliable laboratory-scale synthesis involves the
chlorination of the corresponding alcohol, 2,3-dimethylbenzyl alcohol, using thionyl chloride
(SOCI2). This method is generally high-yielding and the byproducts (SOz and HCI) are
gaseous, simplifying purification.[10]

Protocol: Synthesis from (2,3-Dimethylphenyl)methanol

» Expertise & Rationale: This protocol employs thionyl chloride, a highly effective chlorinating
agent for benzylic alcohols. A small amount of a tertiary amine base like pyridine is often
used to catalyze the reaction and neutralize the HCI byproduct, preventing potential side
reactions. The workup is designed to systematically remove unreacted reagents and
byproducts.

e Step 1: Reaction Setup

o Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping
funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (containing
NaOH solution to neutralize HCI and SOz gases).

o Under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,3-
dimethylphenyl)methanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane
or toluene).

o Cool the solution to 0°C in an ice bath.
o Step 2: Reagent Addition

o Add thionyl chloride (SOCIz, ~1.2 eq) dropwise to the stirred solution via the dropping
funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.
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o Causality Insight: Dropwise addition at low temperature is crucial to control the exothermic
reaction and prevent the formation of undesired byproducts.

e Step 3: Reaction and Monitoring

o After the addition is complete, allow the mixture to warm to room temperature and stir for
2-4 hours.

o Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting
alcohol spot has been completely consumed.

e Step 4: Workup and Isolation

[e]

Carefully and slowly pour the reaction mixture over crushed ice to quench the excess
thionyl chloride.

o Transfer the mixture to a separatory funnel. Separate the organic layer.

o Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCOs)
solution (to remove residual acid), and finally with brine.

o Dry the organic layer over an anhydrous drying agent (e.g., Na2SOa4 or MgS0Oa), filter, and
remove the solvent under reduced pressure using a rotary evaporator.

e Step 5: Purification

o The resulting crude oil is typically purified by vacuum distillation to yield 1-
(Chloromethyl)-2,3-dimethylbenzene as a clear liquid.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 1-(Chloromethyl)-2,3-
dimethylbenzene is a hazardous substance requiring strict handling protocols.

GHS Hazard Classification

This compound is classified with significant hazards that necessitate careful handling.

e H302: Harmful if swallowed[3]
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e H314: Causes severe skin burns and eye damage|[3]

e H335: May cause respiratory irritation[3]

Safe Handling and Personal Protective Equipment (PPE)

o Engineering Controls: Always handle this chemical within a certified chemical fume hood to
prevent inhalation of vapors.[11] Ensure an eyewash station and safety shower are
immediately accessible.[12]

» Personal Protective Equipment:
o Eye/Face Protection: Wear chemical safety goggles and a face shield.

o Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a flame-retardant lab coat,
and closed-toe shoes.[12]

o Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded,
use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[12]

First Aid Measures

 If Inhaled: Immediately remove the person to fresh air and keep them comfortable for
breathing. Call a POISON CENTER or doctor immediately.

 If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water or
shower for at least 15 minutes. Call a POISON CENTER or doctor immediately.[13]

o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.

o If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor
immediately.[13]

Storage and Disposal

» Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open
flames.[11] Keep the container tightly closed and store locked up in a corrosion-resistant
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container.

» Disposal: Dispose of contents and container in accordance with all local, regional, and
national regulations. Do not allow it to enter the environment.[12]

Conclusion

1-(Chloromethyl)-2,3-dimethylbenzene is a valuable yet hazardous chemical intermediate. Its
utility is centered on the reactive benzylic chloride, which serves as a handle for introducing the
2,3-dimethylbenzyl group into a variety of molecular scaffolds. A comprehensive understanding
of its physical properties, spectroscopic characteristics, and reactivity profile, combined with a
strict adherence to safety protocols, is paramount for its successful application in the
demanding fields of chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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